molecular formula C18H19N3O2 B2835928 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine CAS No. 2309554-16-1

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine

Cat. No.: B2835928
CAS No.: 2309554-16-1
M. Wt: 309.369
InChI Key: YLERICNPEGAVPB-UHFFFAOYSA-N
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Description

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine is a complex organic compound with the molecular formula C18H19N3O2 This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an oxazole ring

Preparation Methods

The synthesis of 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine typically involves multiple steps, including the formation of the piperidine, pyridine, and oxazole rings, followed by their subsequent coupling. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as cyclobutanone, piperidine, pyridine, and oxazole derivatives. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific molecular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine can be compared with other similar compounds, such as those containing piperidine, pyridine, or oxazole rings. Some similar compounds include:

    Piperidine derivatives: These compounds often exhibit similar biological activities and are used in various pharmaceutical applications.

    Pyridine derivatives: Known for their use in the synthesis of drugs and agrochemicals.

    Oxazole derivatives: These compounds are studied for their potential antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of these three rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(21-9-6-14(7-10-21)13-3-1-4-13)16-11-17(23-20-16)15-5-2-8-19-12-15/h2,5,8,11-12H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERICNPEGAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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